- Photochemical synthesis of naphthacene and its derivatives for irreversible photo-responsive fluorescent molecules, Tetrahedron Letters, 2013, 54(14), 1790-1793

Cas no 92-24-0 (Naphthacene (>80%))

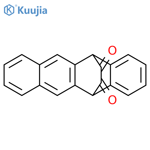

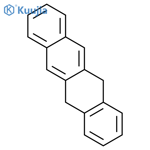

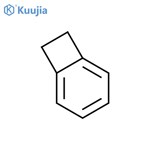

Naphthacene (>80%) structure

Nombre del producto:Naphthacene (>80%)

Número CAS:92-24-0

MF:C18H12

Megavatios:228.287884712219

MDL:MFCD00003702

CID:34634

PubChem ID:253659969

Naphthacene (>80%) Propiedades químicas y físicas

Nombre e identificación

-

- Naphthacene

- Naphthacene (purified by sublimation)

- 2,3-Benzanthracene

- Benz[b]anthracene

- Naphthacene Solution

- Tetracene

- 2,3-Benzanthracene (purified by sublimation)

- Tetracene (purified by sublimation)

- Rubene

- Benz(b)anthracene

- 2,3-Benzanthrene

- Chrysogen

- Tetracene (hydrocarbon)

- QYJ5Z6712R

- IFLREYGFSNHWGE-UHFFFAOYSA-N

- naphthacene, benz[b]anthracene;tetracene, naphthacene, benz[b]anthracene

- Tetracen

- Methacene

- Benzo[b]anthracene

- Benz[b]anthracene, 98%

- MLS000028646

- Benz[b]anthracene,

- Naphthacene (>80%)

-

- MDL: MFCD00003702

- Renchi: 1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H

- Clave inchi: IFLREYGFSNHWGE-UHFFFAOYSA-N

- Sonrisas: C1C=C2C(C=C3C(=C2)C=C2C(C=CC=C2)=C3)=CC=1

Atributos calculados

- Calidad precisa: 228.09400

- Masa isotópica única: 228.094

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 0

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 0

- Complejidad: 236

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 5.9

- Carga superficial: 0

- Superficie del Polo topológico: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Orange red foliar crystals with slight green fluorescence under sunlight

- Denso: 1.35

- Punto de fusión: >300 °C (lit.)

- Punto de ebullición: 305.1°C (rough estimate)

- Punto de inflamación: 209.1ºC

- índice de refracción: 1.5500 (estimate)

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 0.00000

- Logp: 5.14620

- Disolución: Insoluble in most solvents, soluble in xylene \ concentrated sulfuric acid, insoluble in benzene

- Merck: 6369

- Sensibilidad: Sensitive to air; Sensitive to light

Naphthacene (>80%) Información de Seguridad

-

Símbolo:

- Promover:warning

- Instrucciones de peligro: H351

- Declaración de advertencia: P201-P202-P280-P308+P313-P405-P501

- Número de transporte de mercancías peligrosas:UN 3077 9/PG 3

- Wgk Alemania:3

- Código de categoría de peligro: R50/53

- Instrucciones de Seguridad: S45; S36/37

- Rtecs:QI7605000

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R50/53

Naphthacene (>80%) Datos Aduaneros

- Código HS:2902909090

- Datos Aduaneros:

China Customs Code:

2902909090Overview:

2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

Declaration elements:

Product Name, component content

Summary:

2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

Naphthacene (>80%) PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-100mg |

Naphthacene (>80%) |

92-24-0 | 97.0%(LC) | 100mg |

¥490.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230569-1g |

Naphthacene |

92-24-0 | 99% | 1g |

¥1384.00 | 2024-04-25 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0001-1G |

Naphthacene |

92-24-0 | >97.0%(HPLC) | 1g |

¥2030.00 | 2023-09-07 | |

| Apollo Scientific | OR50973-250mg |

Tetracene |

92-24-0 | 250mg |

£40.00 | 2025-02-20 | ||

| abcr | AB139151-1 g |

Naphthacene, 97%; . |

92-24-0 | 97% | 1 g |

€213.90 | 2023-07-20 | |

| TRC | N377650-100mg |

Naphthacene (>80%) |

92-24-0 | 100mg |

$ 88.00 | 2023-09-06 | ||

| abcr | AB139151-5 g |

Naphthacene, 97%; . |

92-24-0 | 97% | 5 g |

€718.30 | 2023-07-20 | |

| Apollo Scientific | OR50973-1g |

Tetracene |

92-24-0 | 1g |

£90.00 | 2025-02-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862672-200mg |

Naphthacene |

92-24-0 | ≥97% | 200mg |

¥629.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0001-1g |

Naphthacene (>80%) |

92-24-0 | 97.0%(LC) | 1g |

¥2250.0 | 2022-06-10 |

Naphthacene (>80%) Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Poly(methyl methacrylate) Solvents: Toluene ; overnight, rt

1.2 Solvents: Dichloromethane

1.3 1 h, rt

1.2 Solvents: Dichloromethane

1.3 1 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Stannous chloride

Referencia

- Synthesis of Geometrically Well-Defined Covalent Acene Dimers for Mechanistic Exploration of Singlet Fission, Journal of Organic Chemistry, 2017, 82(9), 4866-4874

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium sulfite Catalysts: 1-Butanaminium, N,N,N-tributyl-, (TB-5-11)-dioxo[2,6-pyridinedicarboxylato(2-)-κ… Solvents: Benzene ; 96 h, 180 °C; 180 °C → rt

1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C

1.2 Reagents: Oxygen ; 72 h, 1 atm, 80 °C

Referencia

- Benzannulation via Ruthenium-Catalyzed Diol-Diene [4+2] Cycloaddition: One- and Two-Directional Syntheses of Fluoranthenes and Acenes, Journal of the American Chemical Society, 2014, 136(16), 5920-5922

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Gallium chloride

Referencia

- Oxidation of arenes by molten gallium(III) chloride, Tetrahedron Letters, 1985, 26(23), 2727-30

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Chloroform

Referencia

- Twin benzannulation of naphthalene via 1,3-, 1,6-, and 2,6-naphthodiyne synthetic equivalents. New syntheses of triphenylene, benz[a]anthracene, and naphthacene, Journal of Organic Chemistry, 1985, 50(16), 2934-9

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

Referencia

- Formation of C60 and polycyclic aromatic hydrocarbons upon electric discharges in liquid toluene, Tetrahedron, 1993, 49(1), 285-90

Synthetic Routes 9

Condiciones de reacción

Referencia

- Electrochemical reactions of carbonyl compounds in the presence of ethanethiol, Nippon Kagaku Kaishi, 1990, (4), 391-5

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol , Tetrahydrofuran

1.2 Solvents: Benzene

1.2 Solvents: Benzene

Referencia

- A reiterative approach to 2,3-disubstituted naphthalenes and anthracenes, Organic Letters, 2000, 2(1), 85-87

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichloroethane ; 1 min, 0 °C; 3 h, 0 °C → 40 °C

Referencia

- Straightforward Synthesis of 2- and 2,8-Substituted Tetracenes, Chemistry - A European Journal, 2017, 23(32), 7819-7824

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Tetrahydrofuran ; rt; 1 h, rt

Referencia

- Electron Acceptors Based on Cyclopentannulated Tetracenes, Synlett, 2018, 29(19), 2572-2576

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Aluminum Catalysts: Mercuric chloride Solvents: Carbon tetrachloride , Cyclohexanol ; rt → 80 °C; 3 h, 100 °C

1.2 48 h, 150 °C

1.2 48 h, 150 °C

Referencia

- Synthesis and Characterization of 5,5'-Bitetracene, Chemistry Letters, 2021, 50(4), 800-803

Synthetic Routes 16

Condiciones de reacción

1.1 112 - 115 °C

Referencia

- Carbonyl-bridged acenes and hydroxymethylene-bridged acenes, preparation thereof, and manufacture of nonbridged acenes therefrom, Japan, , ,

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condiciones de reacción

1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

Referencia

- Diels-Alder approach to naphthocyclobutenes and anthrocyclobutenes, Journal of Organic Chemistry, 1978, 43(12), 2473-7

Synthetic Routes 20

Condiciones de reacción

Referencia

- A convenient generation of 2,3-naphthalyne. Linear annulation of naphthalene and a new naphthacene synthesis, Journal of Organic Chemistry, 1983, 48(14), 2364-6

Naphthacene (>80%) Raw materials

- 2-Butenedial, 2,3-bis(phenylmethyl)-, (2E)-

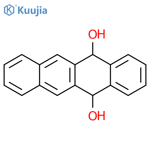

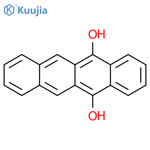

- 5,12-Naphthacenediol

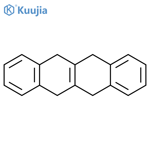

- 5,6,11,12-Tetrahydronaphthacene

- 1,4-Dihydro-1,4-epoxynaphthalene

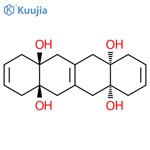

- 4a,6a,10a,12a(5H,11H)-Naphthacenetetrol, 1,4,6,7,10,12-hexahydro-, (4aR,6aR,10aS,12aS)-rel-

- 5,12-Ethanonaphthacene-13,14-dione, 5,12-dihydro-

- 5,12-Naphthacenediol, 5,12-dihydro-

- Benzocyclobutene

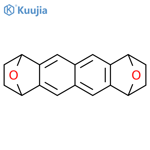

- 1,4:7,10-Diepoxynaphthacene, 1,2,3,4,7,8,9,10-octahydro- (9CI)

- Anthracene, 2,3-bis[2-(trimethylsilyl)ethynyl]-

- Naphthacene,5,12-dihydro-

Naphthacene (>80%) Preparation Products

Naphthacene (>80%) Literatura relevante

-

Heyuan Liu,Valerie M. Nichols,Li Shen,Setarah Jahansouz,Yuhan Chen,Kerry M. Hanson,Christopher J. Bardeen,Xiyou Li Phys. Chem. Chem. Phys. 2015 17 6523

-

Dylan H. Arias,Joseph L. Ryerson,Jasper D. Cook,Niels H. Damrauer,Justin C. Johnson Chem. Sci. 2016 7 1185

-

Carsten Baehtz,Hartmut Fuess Phys. Chem. Chem. Phys. 2002 4 4543

-

Qinglin Wang,Dandan Sang,Shitai Guo,Xiaoli Wang,Wenjun Wang,Bingyuan Zhang,Haiquan Hu,Quli Fan,Cailong Liu CrystEngComm 2019 21 4507

-

James N. Bull,Christopher W. West,Jan R. R. Verlet Phys. Chem. Chem. Phys. 2015 17 32464

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92-24-0)Naphthacene (>80%)

Pureza:99%/99%

Cantidad:5g/1g

Precio ($):606.0/176.0